molecular formula C18H24N2O4 B13042422 2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Cat. No.: B13042422
M. Wt: 332.4 g/mol
InChI Key: UHAKRVHBVRZPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS: 1357354-49-4) is a spirocyclic compound featuring a central 2,7-diazaspiro[4.4]nonane core. The molecule is functionalized with a benzyl group at the 2-position and an ethyl ester at the 9-position, both linked via carboxylate moieties. This structure confers unique conformational rigidity and stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and drug discovery .

The compound is synthesized via a multi-step protocol involving cyclization reactions. For instance, tert-butyl (3E)-3-(2-ethoxy-2-oxo-ethylidene)pyrrolidine-1-carboxylate is reacted with N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine in anhydrous DMF under nitrogen, followed by purification via silica gel chromatography. The reported yield is 41.2%, with a purity of 95% . Its structural characterization typically employs NMR, MS (m/z: 256.3 [M+H]+), and X-ray crystallography (where applicable) .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

2-O-benzyl 9-O-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

InChI

InChI=1S/C18H24N2O4/c1-2-23-16(21)15-10-19-12-18(15)8-9-20(13-18)17(22)24-11-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3

InChI Key

UHAKRVHBVRZPIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl 9-ethyl 2,7-diazaspiro[44]nonane-2,9-dicarboxylate typically involves multi-step organic reactions One common method includes the reaction of benzylamine with ethyl acetoacetate under controlled conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate are benchmarked against related spirocyclic and diazaspiro derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Applications/Properties References
This compound 2,7-Diazaspiro[4.4]nonane 2-Benzyl, 9-ethyl carboxylate Medicinal chemistry scaffold, high purity (95%)
2-tert-Butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate 2,7-Diazaspiro[4.4]nonane 2-tert-Butyl, 9-ethyl carboxylate Intermediate in peptide mimetics; 84% similarity score
(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate Piperidine 1-tert-Butyl, 3-ethyl carboxylate Chiral building block; 97% similarity score
7-(6-((4-Chlorophenyl)carbamoyl)benzo[d]thiazol-2-yl)-2,7-diazaspiro[4.4]nonane 2,7-Diazaspiro[4.4]nonane 7-Benzo[d]thiazolyl, 4-chlorophenyl carbamoyl Hsp90 C-terminal inhibitors; biological activity
2,7-Diazaspiro[3.5]nonane derivatives 2,7-Diazaspiro[3.5]nonane Variable aryl/alkyl groups Sigma receptor ligands; functional selectivity in CNS targets

Key Observations

Core Structure Variability: The 2,7-diazaspiro[4.4]nonane scaffold (as in the target compound) offers greater conformational rigidity compared to 2,7-diazaspiro[3.5]nonane derivatives, which have a smaller spiro ring system. This impacts binding affinity in biological systems . Piperidine-based analogs (e.g., (R)-1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate) lack spirocyclic constraints, resulting in higher conformational flexibility but reduced stereochemical control .

Substituent Effects :

  • The benzyl group in the target compound enhances lipophilicity (clogP ~2.8) compared to tert-butyl analogs (clogP ~2.2), influencing membrane permeability and pharmacokinetics .
  • Electron-withdrawing groups (e.g., 4-chlorophenyl in Hsp90 inhibitors) improve target engagement but may reduce solubility .

Synthetic Accessibility: The target compound is synthesized in moderate yield (41.2%) via LiF-mediated cyclization, whereas tert-butyl variants achieve higher yields (up to 68%) using milder conditions . Spiro[3.5]nonane derivatives require specialized catalysts (e.g., Pd-mediated cross-coupling), increasing complexity .

Biological Relevance: The 2,7-diazaspiro[4.4]nonane core is prevalent in sigma receptor ligands and kinase inhibitors, with demonstrated activity in CNS disorders . Piperidine and azetidine analogs (e.g., Methyl 1-Boc-azetidine-3-carboxylate) are preferred for fragment-based drug design due to their simpler synthesis .

Research Implications

The 2-benzyl 9-ethyl derivative’s combination of rigidity and lipophilicity positions it as a promising candidate for central nervous system (CNS) drug development, particularly for sigma receptor modulation . In contrast, tert-butyl variants may excel in prodrug formulations due to enhanced metabolic stability . Future studies should explore hybrid analogs (e.g., spiro[4.4]nonane with thiazole substituents) to merge the advantages of rigidity and target specificity .

Biological Activity

2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS Number: 2089649-33-0) is a compound belonging to the class of diazaspiro compounds. These compounds have garnered attention for their diverse biological activities, particularly in the context of inhibiting osteoclast activity and potential applications in treating osteoporosis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C22H32N2O4
  • Molecular Weight : 388.5 g/mol
  • SMILES Notation : CCOC(=O)C1CN(Cc2ccccc2)CC13CCN(C3)C(=O)OC(C)(C)C
  • IUPAC Name : 7-O-tert-butyl 4-O-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate

Research has indicated that diazaspiro compounds can act as inhibitors of osteoclast activity. Specifically, studies have shown that derivatives of diazaspiro[4.4]nonane can prevent bone loss by inhibiting osteoclast adhesion and activity without negatively affecting bone formation. This is particularly relevant in conditions such as osteoporosis where excessive bone resorption occurs.

Study on Osteoclast Inhibition

A significant study published in the Journal of Medicinal Chemistry explored the effects of various diazaspiro derivatives on mouse and human osteoclast activities. The key findings include:

  • E197 Compound : This derivative was identified as a potent inhibitor of osteoclast activity, preventing pathological bone loss in ovariectomized mice models without impairing bone formation.
  • Mechanism : E197 was shown to inhibit the guanine nucleotide exchange factor DOCK5, which is crucial for osteoclast function. The IC50 values for inhibition were determined through pull-down assays, demonstrating effective concentration-dependent inhibition.
CompoundIC50 (µM)Effect on Osteoclast Activity
E19710Inhibits resorption activity
E20215Inhibits resorption activity

Pharmacological Profile

The pharmacological profile of 2-benzyl derivatives indicates potential anticonvulsant properties as well. A comparative analysis showed that certain benzyl-substituted compounds exhibited higher efficacy than traditional anticonvulsants like phenobarbital.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.